molecular formula C18H32O4 B14243677 1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester CAS No. 228853-14-3

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester

Cat. No.: B14243677
CAS No.: 228853-14-3
M. Wt: 312.4 g/mol
InChI Key: FTQQZEVRNWXZBS-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H32O4. It is a diester derived from 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 3-methylbutanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 1,2-Cyclohexanedicarboxylic acid and 3-methylbutanol.

    Transesterification: New esters and 3-methylbutanol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Investigated for its potential use in biological systems as a non-phthalate plasticizer.

    Medicine: Explored for its biocompatibility and potential use in medical devices.

    Industry: Utilized in the production of flexible plastic articles, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of polymers.

Comparison with Similar Compounds

1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be compared with other similar compounds such as:

    1,2-Cyclohexanedicarboxylic acid, diisononyl ester: Another plasticizer with similar applications but different alkyl groups.

    1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester: Used in similar applications but has different physical properties due to the different ester groups.

    1,2-Cyclohexanedicarboxylic acid, di(2-methylbutyl) ester: Similar structure but different alkyl groups, leading to variations in properties and applications.

The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for particular applications where other esters may not perform as effectively.

Properties

CAS No.

228853-14-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

bis(3-methylbutyl) cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C18H32O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h13-16H,5-12H2,1-4H3

InChI Key

FTQQZEVRNWXZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1CCCCC1C(=O)OCCC(C)C

Origin of Product

United States

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